molecular formula C17H15ClFNO B1325557 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone CAS No. 898756-77-9

4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Cat. No. B1325557
M. Wt: 303.8 g/mol
InChI Key: VNCSTXNDYDISLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone consists of a benzophenone core with a heterocyclic azetidin-2-ylmethyl substituent attached .

Scientific Research Applications

Molecular Interaction Analysis

The study by Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, including a chloro derivative closely related to 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone. Their research provided a detailed analysis of the intermolecular interactions present in these compounds, employing techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy. They also used PIXEL and ab initio quantum mechanical calculations to characterize the interactions and evaluate the electrostatic potential, offering insights into the nature of lp⋯π interactions (Shukla et al., 2014).

Polymer Science

Ghassemi et al. developed rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics and synthesized multiblock copolymers involving a similar structure to 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone. These copolymers were tested for water absorption and proton conductivity, providing valuable data for applications in proton exchange membranes (Ghassemi, Ndip & Mcgrath, 2004).

Quantum Chemical Studies

Satheeshkumar et al. conducted synthesis, spectral analysis, and quantum chemical studies on molecules structurally similar to 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone. They explored molecular geometry, chemical reactivity, and characterized the molecular electrostatic potential, offering a deep understanding of the chemical properties and reactivity of such compounds (Satheeshkumar et al., 2017).

Vibrational Analysis and Thermodynamic Properties

Chaitanya et al. used density functional theory calculations to determine the vibrational frequencies, infrared intensities, and Raman activities of 2-chloro-4-fluorobenzophenone, a compound closely related to 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone. This study offers insights into the vibrational spectra and thermodynamic properties of such compounds, which is crucial for understanding their stability and reactivity (Chaitanya et al., 2011).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-10-14(6-7-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCSTXNDYDISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642811
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

CAS RN

898756-77-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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